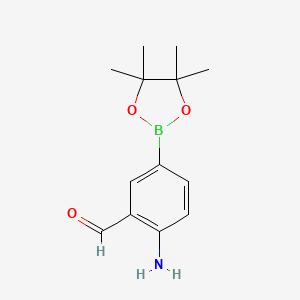
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (TBDA) is an important compound used in many laboratory experiments and scientific research. It is a versatile reagent with many applications in organic synthesis, biochemistry, and other fields. TBDA has been used to synthesize a variety of compounds, including drugs, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Detection of Hydrogen Peroxide Vapor
Fu et al. (2016) explored the use of 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde (OTB) in detecting hydrogen peroxide vapor. OTB's imine derivatives exhibited rapid deboronation in H2O2 vapor, significantly enhancing the sensing performance of borate to hydrogen peroxide vapor (Fu et al., 2016).
Structural Analysis and DFT Study
Huang et al. (2021) conducted a study involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its related compounds. They used FTIR, NMR, mass spectrometry, and X-ray diffraction for structural confirmation and performed density functional theory (DFT) calculations to compare with the X-ray diffraction values (Huang et al., 2021).
Antifungal and Antibacterial Bioactivity
A study by Irving et al. (2003) investigated novel N2B heterocycles formed from the reaction with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. These compounds exhibited considerable antifungal activity against Aspergillus species and moderate antibacterial activity against Bacillus cereus (Irving et al., 2003).
Synthesis and Vibrational Properties Studies
Wu et al. (2021) synthesized compounds including 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and performed vibrational analysis using FT-IR, NMR, and MS. They also conducted DFT and TD-DFT calculations for comparative analysis of spectroscopic data (Wu et al., 2021).
Pd-Catalyzed Borylation
Takagi and Yamakawa (2013) investigated the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation of arylbromides. Their method showed effectiveness in borylating arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).
Catalytic Hydroboration
Koren-Selfridge et al. (2009) synthesized a boron-substituted hydroxycycylopentadienyl ruthenium hydride for the catalytic hydroboration of aldehydes, imines, and ketones under mild reaction conditions (Koren-Selfridge et al., 2009).
Microwave-Assisted Boronate Ester Formation
Rheault et al. (2009) reported the convenient microwave-assisted synthesis of N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles and their subsequent Suzuki–Miyaura cross-coupling with heteroaryl halides (Rheault et al., 2009).
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, boronic acid compounds, like this one, often interact with enzymes or specific ligands in biological systems .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-8H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHBZZZSMLYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



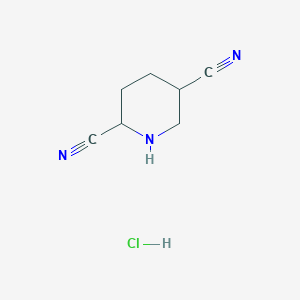

![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)
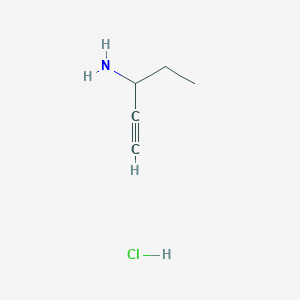
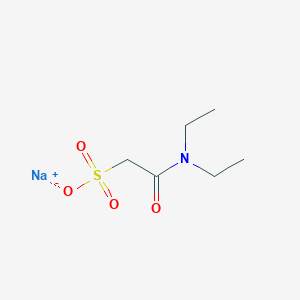
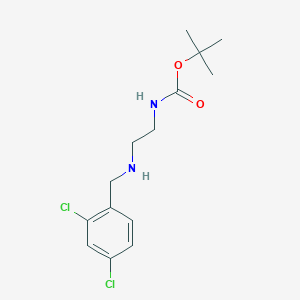
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)



![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)
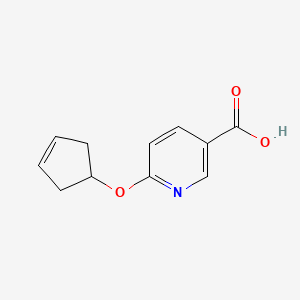
![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)